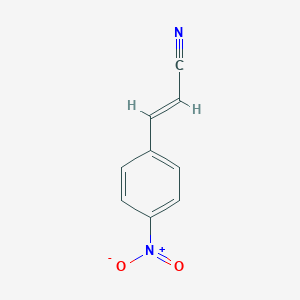

4-Nitrocinnamonitrile

Overview

Description

Synthesis Analysis

4-Nitrocinnamonitrile and its derivatives are synthesized through multiple approaches, emphasizing the versatility of nitro and nitrile groups in facilitating chemical reactions. For instance, derivatives of 4-nitrophenylacrylonitrile consisting of a carbazole moiety have been synthesized to explore their gelation-induced emission enhancement properties. These derivatives demonstrate the critical role of the nitro group in enhancing intermolecular interactions, crucial for gel formation in organic solvents (Xue et al., 2014). Furthermore, alkynylation and cyanation of alkenes using the diverse properties of a nitro group have been explored to produce α,β-difunctionalized alkenes, showcasing the chemical versatility of nitrocinnamates (Asahara et al., 2018).

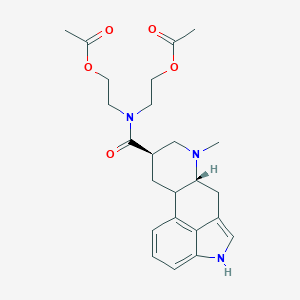

Molecular Structure Analysis

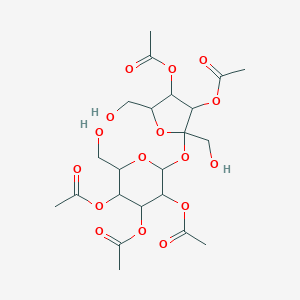

The molecular structure of this compound and its derivatives has been elucidated through various analytical techniques. X-ray diffraction studies, for instance, have been instrumental in understanding the self-assembly and molecular stacking behavior of these compounds. Such analyses reveal that the large dipole moments, attributed to the electron-withdrawing nitro groups, facilitate anti-parallel molecular stacking and the formation of one-dimensional nanofibers in gel phases, highlighting the molecular intricacies that govern the physical properties of these compounds (Xue et al., 2014).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, demonstrating its reactivity and functional utility in synthetic chemistry. Its ability to participate in Michael addition reactions, and its role in the synthesis of energetically competent compounds, are notable. For example, β-nitrostyrenes serve as scaffolds for producing α,β-difunctionalized alkenes, underlining the compound's significance in creating structurally diverse molecules (Asahara et al., 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, such as gelation abilities and emission properties, are significantly influenced by their molecular structure. The presence of the nitro group alongside other functional groups plays a pivotal role in enhancing these properties. For instance, certain derivatives can gelatinize organic solvents, and this gelation process is accompanied by emission enhancement, showcasing the compound's potential in material science applications (Xue et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards various nucleophiles and its participation in diverse chemical reactions. The compound's ability to undergo transformations such as alkynylation, cyanation, and participation in the synthesis of high-nitrogen energetic compounds, underscores its utility in organic synthesis and materials chemistry (Asahara et al., 2018).

Scientific Research Applications

Corrosion Inhibition : Yttrium 4-nitrocinnamate is effective in inhibiting corrosion of AS1020 steel at low concentrations. It maintains smooth surfaces and promotes the random distribution of minor anodes, as detailed in a study titled "Study of yttrium 4-nitrocinnamate to promote surface interactions with AS1020 steel" by Hiển et al. (2017) in "Applied Surface Science" (Hiển et al., 2017).

Medical Diagnostics : A practical method using 4-nitrobenzenesulfonyl chloride in LC-MS for detecting estrogens in biological fluids was developed, aiding in the diagnosis of fetoplacental function in pregnant women. This is described in "Procedure for increasing the detection responses of estrogens in LC–MS based on introduction of a nitrobenzene moiety followed by electron capture atmospheric pressure chemical ionization" by Higashi et al. (2006) in "Analytical and Bioanalytical Chemistry" (Higashi et al., 2006).

Anti-Tumor Activities : N-hydroxycinnamamide derivatives, including 4-nitrocinnamonitrile derivatives, show potential in anti-tumor activities due to their histone deacetylase inhibition and high nitro oxide production in cancer cells. This is elaborated in "Design, synthesis and biological evaluation of nitro oxide donating N-hydroxycinnamamide derivatives as histone deacetylase inhibitors" by Tu et al. (2014) in "Chemical & pharmaceutical bulletin" (Tu et al., 2014).

Herbicidal Activities : 4-nitrophthalimide, a derivative of this compound, in aza-Michael addition to nitroalkenes produces products with moderate to good herbicidal activity against cole and barnyard grass. This is discussed in "Asymmetric aza-Michael additions of 4-nitrophthalimide to nitroalkenes and preliminary study of the products for herbicidal activities" by Ma et al. (2013) in "Tetrahedron" (Ma et al., 2013).

Bioremediation Strategies : Nitroaromatic compounds, such as this compound, can be transformed into amines, aliphatic acids, and nitrates by various microbial systems, which is significant for bioremediation strategies. This is highlighted in "Biodegradation of nitroaromatic compounds" by Spain (2013) in "Annual review of microbiology" (Spain, 2013).

Water Quality Monitoring : The amine functionalized conjugate material, likely incorporating this compound derivatives, provides efficient monitoring and removal of ultra-trace levels of nitrite in wastewater. This application is detailed in "Introducing an amine functionalized novel conjugate material for toxic nitrite detection and adsorption from wastewater" by Awual et al. (2019) in "Journal of Cleaner Production" (Awual et al., 2019).

Safety and Hazards

properties

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGEWUHBJJYKR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27892-88-2 | |

| Record name | Cinnamonitrile, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-nitrocinnamonitrile formed according to the research?

A1: The research paper describes the reaction of certain Schiff bases with superoxide ions in acetonitrile []. Specifically, when N-(4-nitrobenzylidene)aniline, a type of Schiff base, reacts with superoxide ions, it forms an adduct. This adduct then undergoes further oxidation, ultimately yielding this compound as a product [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)